molecular formula C11H12N2O B15070594 1-(7-Ethyl-1H-indazol-1-yl)ethanone

1-(7-Ethyl-1H-indazol-1-yl)ethanone

Cat. No.: B15070594
M. Wt: 188.23 g/mol
InChI Key: KMTZOFATOXPQHN-UHFFFAOYSA-N
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Description

1-(7-Ethyl-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Ethyl-1H-indazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole ring. The final step involves the acylation of the indazole with ethanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Ethyl-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(7-Ethyl-1H-indazol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-Ethyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(7-Ethyl-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives such as:

    1-(1H-Indazol-7-yl)ethanone: Similar structure but different substitution pattern, leading to different chemical and biological properties.

    1-(6-Nitro-1H-indazol-1-yl)ethanone:

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(7-ethylindazol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-3-9-5-4-6-10-7-12-13(8(2)14)11(9)10/h4-7H,3H2,1-2H3

InChI Key

KMTZOFATOXPQHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N(N=C2)C(=O)C

Origin of Product

United States

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